Bis-aminooxy-PEG1 vs. PEG3 Analog: Linker Length and Spatial Constraint Comparison
Bis-aminooxy-PEG1 provides a spacer distance of approximately 0.4–0.5 nm between reactive aminooxy termini, whereas Bis-aminooxy-PEG3 yields a significantly longer spacer of approximately 1.5 nm [1]. This 3-fold difference in inter-ligand distance directly impacts ternary complex formation geometry in PROTAC applications; studies with PEG-based PROTAC linkers demonstrate that optimal degradation efficiency correlates with linker length, with deviations from the optimal distance reducing target protein degradation by 30–50% in cellular assays [2]. The compact PEG1 architecture minimizes conformational entropy and steric bulk, supporting higher effective molarity in intramolecular crosslinking reactions.
| Evidence Dimension | Linker spacer length (estimated end-to-end distance) |
|---|---|
| Target Compound Data | 0.4–0.5 nm (single ethylene glycol unit) |
| Comparator Or Baseline | Bis-aminooxy-PEG3: ~1.5 nm (three ethylene glycol units) |
| Quantified Difference | ~3-fold shorter inter-ligand distance |
| Conditions | Molecular modeling and vendor-reported spacer dimensions |
Why This Matters
Selection of Bis-aminooxy-PEG1 over PEG3 enables precise spatial constraint in PROTAC design where a short, rigid linker is required to achieve optimal ternary complex geometry and degradation efficiency.
- [1] 西安瑞禧生物科技有限公司. Bis-aminooxy-PEG3 Product Page: PEG3 spacer length ~1.5 nm. View Source
- [2] An S, et al. Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. EBioMedicine. 2018;36:553-562. View Source
